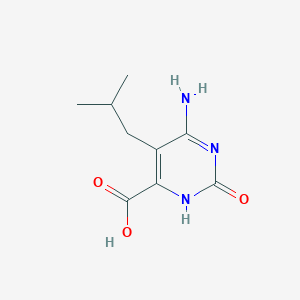
6-Amino-5-(2-methylpropyl)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant role in biological systems, particularly in nucleic acids like DNA and RNA
Méthodes De Préparation
The synthesis of 6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst, followed by the introduction of an isobutyl group through alkylation. The reaction conditions typically involve heating the reactants under reflux in a suitable solvent such as ethanol or methanol.
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of more efficient catalysts, improved purification techniques, and scaling up the reaction to accommodate larger quantities of reactants.
Analyse Des Réactions Chimiques
6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the amino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Its structural similarity to nucleic acid bases makes it a candidate for developing antiviral and anticancer agents.
Biological Research: Researchers investigate its interactions with enzymes and receptors, exploring its potential as an enzyme inhibitor or receptor agonist/antagonist.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of various organic compounds, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism by which 6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleotide synthesis or by binding to nucleic acid structures, thereby interfering with DNA or RNA function. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar compounds to 6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid include other pyrimidine derivatives such as:
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
Cytosine: A nucleic acid base found in DNA and RNA.
Thymine: Another nucleic acid base found in DNA.
The uniqueness of 6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group and carboxylic acid functionality differentiate it from other pyrimidine derivatives, potentially leading to unique interactions and applications.
Propriétés
Numéro CAS |
20865-56-9 |
|---|---|
Formule moléculaire |
C9H13N3O3 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
4-amino-5-(2-methylpropyl)-2-oxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C9H13N3O3/c1-4(2)3-5-6(8(13)14)11-9(15)12-7(5)10/h4H,3H2,1-2H3,(H,13,14)(H3,10,11,12,15) |
Clé InChI |
JOFUFPLCAOFXIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(NC(=O)N=C1N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


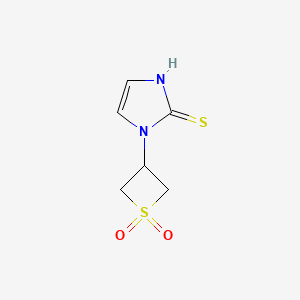
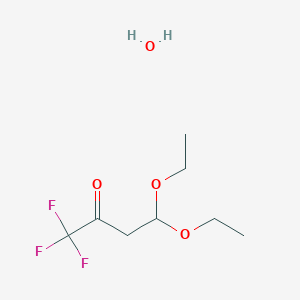
![Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12931719.png)
![(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid](/img/structure/B12931726.png)

![2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B12931746.png)
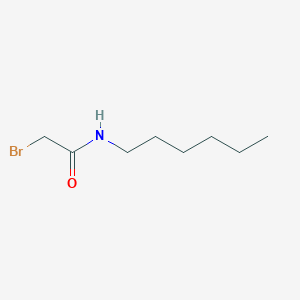

![5-Chloro-2-[(2-methylindolizin-3-yl)sulfanyl]aniline](/img/structure/B12931758.png)
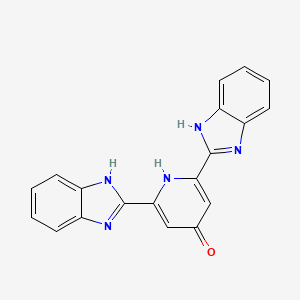
![[4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B12931776.png)
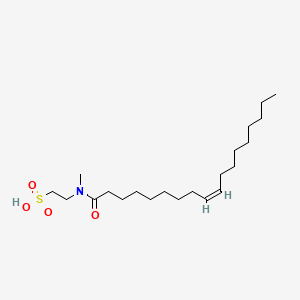
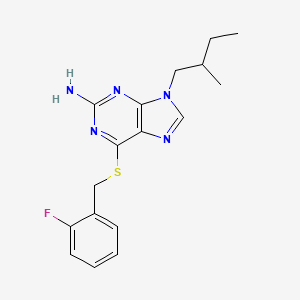
![4,4'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B12931791.png)
